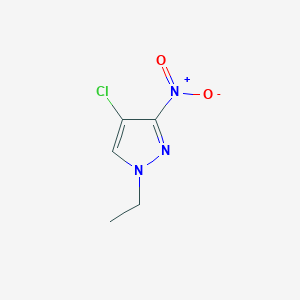

4-chloro-1-ethyl-3-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Contemporary Organic Synthesis and Methodology

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. mdpi.comnih.govchemicalbook.comencyclopedia.pubmdpi.com This structural motif is a cornerstone in modern organic synthesis due to its remarkable versatility. mdpi.comnih.govchemicalbook.comencyclopedia.pubmdpi.com The pyrazole ring is aromatic, conferring it with significant stability. google.com Synthetic chemists have developed a multitude of methods for the construction of the pyrazole core, with the most common being the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. This and other synthetic strategies allow for the introduction of a wide array of substituents at various positions of the ring, leading to a vast library of pyrazole derivatives with tailored properties.

The utility of pyrazoles in organic synthesis extends beyond their role as stable scaffolds. They can participate in a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, which allows for further functionalization. encyclopedia.pub The regioselectivity of these reactions is influenced by the electronic nature of the substituents already present on the ring.

Significance of Substituted Pyrazoles in Advanced Chemical Research

The functionalization of the pyrazole ring with various substituents dramatically expands its chemical space and gives rise to compounds with a wide spectrum of applications in advanced chemical research. mdpi.comnih.gov Substituted pyrazoles are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are molecular frameworks that are capable of binding to multiple biological targets. mdpi.com This has led to the development of numerous pyrazole-containing compounds with diverse pharmacological activities.

Beyond medicinal chemistry, substituted pyrazoles are integral to materials science, where they are investigated for their optical and electronic properties. mdpi.com Their ability to act as ligands for metal ions has also been exploited in the development of novel catalysts and coordination polymers. acs.org The continuous exploration of new synthetic routes to substituted pyrazoles and the investigation of their properties remain active areas of contemporary chemical research.

Research Context and Unique Structural Features of 4-chloro-1-ethyl-3-nitro-1H-pyrazole

Within the broad family of substituted pyrazoles, this compound represents a molecule with a specific constellation of functional groups that impart distinct chemical characteristics. The presence of an ethyl group at the N1 position, a nitro group at the C3 position, and a chlorine atom at the C4 position creates a unique electronic and steric environment.

The electron-withdrawing nature of both the nitro group and the chlorine atom is expected to significantly influence the reactivity of the pyrazole ring. Specifically, the C4 position, where the chlorine is located, is activated towards nucleophilic aromatic substitution. This makes this compound a potentially valuable intermediate for the synthesis of more complex 4-substituted pyrazole derivatives. The combination of a halogen and a nitro group on the pyrazole ring is a key feature in the design of energetic materials and other specialized chemical entities. nih.govmdpi.commdpi.com

While specific research articles detailing the synthesis and reactivity of this compound are not extensively available in the public domain, its structural features suggest a rich chemistry worthy of investigation. The following sections will draw upon the general principles of pyrazole chemistry and data from closely related analogues to provide a comprehensive theoretical overview of this specific compound.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-2-8-3-4(6)5(7-8)9(10)11/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVDGHFCPWPZQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 1 Ethyl 3 Nitro 1h Pyrazole and Its Structural Congeners

Precursor Synthesis Strategies for Halogenated Nitropyrazole Scaffolds

The creation of the core halogenated nitropyrazole structure is foundational. This process hinges on the strategic introduction of both a nitro group and a halogen atom onto the pyrazole (B372694) ring. The reactivity of the pyrazole system and the directing effects of existing substituents guide these electrophilic substitution reactions.

Synthesis of 4-chloro-3-nitro-1H-pyrazole and related intermediates

The synthesis of the direct precursor, 4-chloro-3-nitro-1H-pyrazole, typically begins with a pre-formed pyrazole ring. One common strategy involves the initial synthesis of 3-nitro-1H-pyrazole. This intermediate can be prepared through the thermal rearrangement of N-nitropyrazole in a high-boiling solvent like benzonitrile. nih.govchemicalbook.com Another route involves the oxidation of 3-aminopyrazole (B16455) using agents like oxone in an aqueous medium. nih.gov

Once 3-nitro-1H-pyrazole is obtained, the next step is regioselective chlorination at the 4-position. The nitro group at position 3 deactivates the adjacent C4 and C5 positions, but electrophilic substitution is still favored at the C4 position due to the electronic nature of the pyrazole ring. rrbdavc.org Direct chlorination can be achieved using various chlorinating agents. A common and effective method for the 4-halogenation of pyrazoles is the use of N-halosuccinimides, such as N-chlorosuccinimide (NCS). researchgate.netresearchgate.netbeilstein-archives.org The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or carbon tetrachloride. researchgate.netresearchgate.net An alternative approach involves using hypochloric acid or its salts, a method noted for preparing 4-chloropyrazoles. google.com

The general reaction scheme is as follows:

Nitration: Pyrazole → 3-Nitro-1H-pyrazole

Chlorination: 3-Nitro-1H-pyrazole + N-Chlorosuccinimide → 4-chloro-3-nitro-1H-pyrazole

Nitration and Halogenation Protocols in Pyrazole Systems

The electrophilic substitution of pyrazole is a well-established field, with specific protocols developed to control the position of functionalization. nih.gov

Nitration: The nitration of pyrazole can yield different isomers depending on the reaction conditions. Direct nitration of pyrazole with mixed acids (a combination of nitric acid and sulfuric acid) often leads to the formation of N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole. nih.gov Using fuming nitric acid in fuming sulfuric acid can directly yield 4-nitropyrazole. nih.gov For substituted pyrazoles, the conditions can be tailored to achieve high selectivity. For instance, nitration of 1-phenylpyrazole (B75819) using mixed acids tends to substitute the phenyl ring, whereas using nitric acid in acetic anhydride (B1165640) ("acetyl nitrate") selectively nitrates the pyrazole ring at the 4-position. cdnsciencepub.com

Halogenation: Halogenation of pyrazoles predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible carbon atom. rrbdavc.orgresearchgate.net N-halosuccinimides (NXS), including N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are widely used for this transformation under mild conditions, often without the need for a catalyst. researchgate.netbeilstein-archives.org These reactions provide an efficient route to 4-halopyrazoles in excellent yields. researchgate.net The reaction can be performed in various solvents, including carbon tetrachloride and water. researchgate.net

| Reagent/Condition | Target Position | Product Example |

| HNO₃/H₂SO₄ then heat | 3-position | 3-Nitro-1H-pyrazole |

| Fuming HNO₃/Fuming H₂SO₄ | 4-position | 4-Nitropyrazole |

| N-Chlorosuccinimide (NCS) | 4-position | 4-Chloropyrazole |

| N-Bromosuccinimide (NBS) | 4-position | 4-Bromopyrazole |

N-Alkylation Strategies for 1-Ethyl Substitution

With the 4-chloro-3-nitro-1H-pyrazole scaffold in hand, the final step is the introduction of the ethyl group at the N1 position. N-alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms (N1 and N2), potentially leading to a mixture of regioisomers. However, the substitution pattern of the precursor can sterically and electronically influence the site of alkylation.

Nucleophilic Substitution Reactions for N1-Functionalization

The most common method for N-alkylation is a nucleophilic substitution reaction where the pyrazole anion attacks an alkyl halide. rrbdavc.org The reaction is typically carried out in the presence of a base to deprotonate the pyrazole, forming the more nucleophilic pyrazolate anion. The choice of base and solvent is critical for achieving high regioselectivity.

For the synthesis of 4-chloro-1-ethyl-3-nitro-1H-pyrazole, 4-chloro-3-nitro-1H-pyrazole would be treated with an ethylating agent like ethyl iodide or ethyl bromide. The presence of substituents at the 3 and 4 positions often directs the alkylation to the less sterically hindered N1 position. A variety of bases can be used, such as sodium hydride, potassium carbonate, or sodium hydroxide. researchgate.net Recent methods have also explored acid-catalyzed N-alkylation using electrophiles like trichloroacetimidates, which can provide an alternative to methods requiring strong bases. mdpi.comsemanticscholar.org

| Alkylating Agent | Base/Catalyst | Product |

| Ethyl Iodide | K₂CO₃ | 1-Ethyl-pyrazole |

| Ethyl Bromide | NaH | 1-Ethyl-pyrazole |

| Ethyl Trichloroacetimidate | Brønsted Acid | 1-Ethyl-pyrazole |

Diazomethane-Mediated Alkylation Approaches for Pyrazole Cores

Diazomethane (B1218177) and its derivatives can be used for the N-alkylation of acidic heterocycles, including pyrazoles. However, diazomethane itself is highly reactive and toxic, primarily used for methylation. While it can participate in [3+2] cycloaddition reactions with alkynes to form pyrazoles, its direct use for N-ethylation is less common and would require diazoethane, which is also hazardous. researchgate.netresearchgate.net This approach is generally less favored for controlled N-alkylation compared to nucleophilic substitution methods due to safety concerns and potential side reactions. researchgate.net

Cyclocondensation and Cycloaddition Routes to Pyrazole Derivatives

While the target compound is typically synthesized by functionalizing a pre-existing pyrazole ring, it is relevant to understand the fundamental methods for constructing the pyrazole scaffold itself. These methods are crucial for creating the initial pyrazole or substituted pyrazole intermediates.

The two primary strategies for synthesizing the pyrazole ring are cyclocondensation and [3+2] cycloaddition. researchgate.net

Cyclocondensation: The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. nih.govmdpi.comresearchgate.net This reaction is versatile and allows for the preparation of a wide range of polysubstituted pyrazoles. nih.govmdpi.com The reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine can lead to two possible regioisomers. nih.gov Other variations include the reaction of α,β-unsaturated ketones or acetylenic ketones with hydrazines. nih.govmdpi.com

Cycloaddition: 1,3-Dipolar cycloaddition is another powerful tool for pyrazole synthesis. researchgate.net This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile, usually an alkyne or an alkene. core.ac.ukrsc.orgrsc.org For example, diazoalkanes react with alkynes to form pyrazoles, often with high regioselectivity. researchgate.netrsc.org Sydnones, a class of mesoionic compounds, also undergo [3+2] cycloaddition with alkynes to produce pyrazoles. core.ac.uknih.gov

| Synthesis Method | Key Reactants | Product Type |

| Knorr Cyclocondensation | 1,3-Diketone + Hydrazine | Polysubstituted Pyrazole |

| 1,3-Dipolar Cycloaddition | Diazoalkane + Alkyne | Substituted Pyrazole |

| Sydnone Cycloaddition | Sydnone + Alkyne | Substituted Pyrazole |

[3+2] Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful and versatile method for constructing the five-membered pyrazole ring. bohrium.com This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne, to form the heterocyclic core in a single, concerted step. mdpi.comnih.gov

One of the most common approaches in this category is the reaction of diazo compounds with alkynes or alkenes. bohrium.comorganic-chemistry.org Diazo compounds, such as ethyl diazoacetate, serve as the three-atom (C-N-N) component. The reaction with an alkyne directly yields a pyrazole, while reaction with an alkene produces a pyrazoline intermediate that can be subsequently oxidized to the aromatic pyrazole. organic-chemistry.org Various catalysts, including silver, copper, and rhodium complexes, can be employed to facilitate these transformations under mild conditions and with high functional group tolerance. mdpi.comorganic-chemistry.org

Another significant variant of the [3+2] cycloaddition involves nitrile imines, which are generated in situ from precursors like hydrazonoyl halides. organic-chemistry.org These nitrile imines react readily with dipolarophiles to afford highly substituted pyrazoles. This method is noted for its high regioselectivity, which is dictated by the electronic and steric properties of the substituents on both the nitrile imine and the dipolarophile. organic-chemistry.orgrsc.org

Table 1: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-tosylhydrazones (in situ diazo) | Terminal Alkynes | Base (e.g., K₂CO₃) | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |

| Hydrazonoyl Halides (in situ nitrile imine) | Vinylsulfonium Salts | Mild base | Highly functionalized pyrazoles | organic-chemistry.org |

| Dialkyl Azodicarboxylates | Propargylamines | Phosphine-free, room temp. | Functionalized Pyrazoles | organic-chemistry.org |

| Sydnones | Alkynes | Heat | 1,3,4,5-Substituted Pyrazoles | nih.gov |

| Diazo Compounds | 2-Alkynyl-1,3-dithianes | Base-mediated | Regioselective Pyrazoles | acs.org |

One-Pot Multicomponent Processes for Pyrazole Formation

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles from simple, readily available starting materials in a single synthetic operation. beilstein-journals.org These processes are characterized by their operational simplicity, reduction of waste by avoiding the isolation of intermediates, and high atom and step economy. ut.ac.irresearchgate.net

A common MCR for pyrazole synthesis involves the condensation of a hydrazine derivative, a 1,3-dicarbonyl compound, and often other components like an aldehyde or a nitrile. nih.govbeilstein-journals.org For instance, a four-component reaction can involve ethyl acetoacetate, hydrazine hydrate (B1144303), an aromatic aldehyde, and malononitrile. ut.ac.irresearchgate.net In such reactions, the 1,3-dicarbonyl compound (or a precursor) reacts with the hydrazine to form the pyrazole core, while the other components are incorporated to build a more complex, functionalized final product, such as a pyranopyrazole. nih.govut.ac.ir

The versatility of MCRs allows for the in-situ generation of reactive intermediates. For example, 1,3-diketones can be formed in the same reaction vessel from the acylation of enolates before being condensed with a hydrazine to yield the pyrazole product. nih.govbeilstein-journals.org This avoids the need to synthesize and purify the often-unstable diketone separately. Catalysts, ranging from simple acids and bases to metal nanoparticles and ionic liquids, are often employed to facilitate these transformations and enhance yields. ut.ac.irsemanticscholar.org

Table 2: Selected One-Pot Multicomponent Strategies for Pyrazole Synthesis

| Number of Components | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three | Enaminones, Benzaldehyde, Hydrazine Dihydrochloride | Ammonium acetate, Water, Reflux | Polyfunctionally Substituted Pyrazoles | |

| Three | Malononitrile, Aldehydes, Hydrazines | Various catalysts | Highly functionalized pyrazoles | nih.gov |

| Four | Ethyl acetoacetate, Hydrazine hydrate, Malononitrile, Aryl aldehydes | Preheated fly-ash, Water | Dihydropyrano[2,3-c]pyrazoles | ut.ac.ir |

| Three | Vinyl azide (B81097), Aldehyde, Tosylhydrazine | Base | 3,4,5-Trisubstituted 1H-pyrazoles | organic-chemistry.org |

Regioselectivity Control in Pyrazole Synthetic Pathways

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles, such as 1-ethyl-substituted congeners, is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine like ethylhydrazine, two possible regioisomers can be formed, depending on which nitrogen atom of the hydrazine attacks which carbonyl group. beilstein-journals.orgacs.org

Several strategies have been developed to address this issue. The choice of solvent can have a dramatic impact on the regiochemical outcome. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to significantly increase the regioselectivity in the condensation of methylhydrazine with 1,3-diketones compared to traditional solvents like ethanol (B145695). acs.org Aprotic dipolar solvents such as DMF or DMAc have also been found to provide better results and regioselectivity than polar protic solvents in certain cyclocondensation reactions. nih.gov

The structure of the reactants is also a key determinant. Strategic placement of sterically bulky or electronically distinct groups on the 1,3-dicarbonyl precursor can direct the nucleophilic attack of the substituted hydrazine to a specific carbonyl group, favoring the formation of a single isomer. organic-chemistry.org Furthermore, employing synthetic routes that are inherently regioselective, such as certain [3+2] cycloaddition reactions, can circumvent the problem entirely. For example, the reaction of a specific nitrile imine with a terminal alkyne often proceeds with high regioselectivity to yield a single pyrazole product. organic-chemistry.orgrsc.org Two-dimensional NMR techniques are crucial for confirming the regiochemical assignment of the final products. rsc.org

Optimization of Reaction Parameters for Enhanced Chemical Yield and Purity

To maximize the chemical yield and purity of the target pyrazole, systematic optimization of reaction parameters is essential. This process involves adjusting variables such as the type and amount of catalyst, solvent, reaction temperature, and time. mdpi.comresearchgate.net

The choice of catalyst is often a critical factor. For multicomponent reactions, a wide array of catalysts has been explored, including Lewis acids, Brønsted acids, and heterogeneous catalysts like metal nanoparticles or functionalized solid supports. ut.ac.irresearchgate.net An optimization study might compare several catalysts to identify the one that provides the highest yield in the shortest time. For example, in the synthesis of dihydropyrano[2,3-c]pyrazoles, increasing the amount of a fly-ash catalyst from 0.2 g to 0.5 g was found to increase the product yield from 80% to over 90%. ut.ac.ir

Solvent selection also plays a pivotal role. The ideal solvent should not only dissolve the reactants but also facilitate the desired chemical transformations. In some cases, solvent-free conditions or the use of green solvents like water or ethanol are preferred to enhance the sustainability of the process. ut.ac.ir

Table 3: Example of Reaction Parameter Optimization

| Entry | Catalyst | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Fly-ash | 0.2 | Water | Room Temp. | 90 | 70 | ut.ac.ir |

| 2 | Fly-ash | 0.2 | Water | Reflux | 90 | 80 | ut.ac.ir |

| 3 | Fly-ash | 0.5 | Water | 60-70 | 90 | 90-95 | ut.ac.ir |

| 4 | None | - | Water | 60-70 | 90 | Trace | ut.ac.ir |

Reaction Mechanisms and Reactivity Profiles of 4 Chloro 1 Ethyl 3 Nitro 1h Pyrazole

Nucleophilic Aromatic Substitution (SNAr) on the Pyrazole (B372694) Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for substituted aromatic rings, particularly those bearing electron-withdrawing groups and a suitable leaving group. libretexts.org

The susceptibility of an aromatic ring to nucleophilic attack is greatly enhanced by the presence of strong electron-withdrawing groups (EWGs). libretexts.org In 4-chloro-1-ethyl-3-nitro-1H-pyrazole, the nitro group (-NO2) at the C3 position serves as a powerful EWG. This group deactivates the pyrazole ring towards electrophilic attack but significantly activates it for nucleophilic substitution by withdrawing electron density. This withdrawal creates a more electron-deficient (electrophilic) ring system, which is more susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The presence of the nitro group, particularly ortho or para to the leaving group, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction through resonance. libretexts.orgyoutube.com In this specific molecule, the nitro group is ortho to the chlorine atom at C4, which strongly promotes SNAr reactions at this position.

The chlorine atom at the C4 position functions as the leaving group. While halogens are common leaving groups in SNAr reactions, their reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of the halogen that polarizes the carbon-halogen bond. youtube.com Therefore, the chlorine atom in this compound is a competent leaving group for SNAr reactions, especially given the strong activation provided by the adjacent nitro group.

The activated nature of the C4 position in this compound allows it to react with a wide array of nucleophiles. The substitution of the chlorine atom can be achieved under relatively mild conditions.

Amines: Reactions with primary and secondary amines lead to the formation of the corresponding 4-amino-1-ethyl-3-nitro-1H-pyrazole derivatives. These reactions are fundamental in building more complex molecular scaffolds.

Hydrazine (B178648): Treatment with hydrazine hydrate (B1144303) can lead to the substitution of the chlorine to form a 4-hydrazinyl derivative. Such compounds are valuable intermediates for the synthesis of fused heterocyclic systems like pyrazolo[3,4-d]pyridazines. A similar reaction has been observed where 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione reacts with hydrazine hydrate, leading to ring-opening and subsequent ring-closure to form a pyrazolone (B3327878) derivative. researchgate.net

Thiophenols: Thiophenols, acting as soft sulfur nucleophiles, can displace the chloride to yield 4-(phenylthio)-1-ethyl-3-nitro-1H-pyrazoles. These reactions typically proceed in the presence of a base to generate the more nucleophilic thiophenolate anion.

Azide (B81097): Sodium azide can be used to introduce an azido (B1232118) group at the C4 position, forming 4-azido-1-ethyl-3-nitro-1H-pyrazole. Azido-substituted heterocycles are versatile precursors for the synthesis of triazoles, tetrazoles, or can be reduced to amino groups. For instance, 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole readily reacts with sodium azide to replace the chlorine with an azido group. preprints.org

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile | Reagent Example | Product |

| Amine | Benzylamine | 4-(Benzylamino)-1-ethyl-3-nitro-1H-pyrazole |

| Hydrazine | Hydrazine hydrate | 1-Ethyl-4-hydrazinyl-3-nitro-1H-pyrazole |

| Thiophenol | Thiophenol/base | 1-Ethyl-3-nitro-4-(phenylthio)-1H-pyrazole |

| Azide | Sodium azide | 4-Azido-1-ethyl-3-nitro-1H-pyrazole |

Ring Transformation and Rearrangement Reactions

Under specific conditions, particularly with potent nucleophiles, substituted nitropyrazoles can undergo reactions that involve the opening and subsequent re-closure of the pyrazole ring, leading to rearranged or transformed heterocyclic systems.

The ANRORC mechanism is a well-documented pathway in heterocyclic chemistry where a nucleophilic substitution occurs via a ring-opened intermediate. wikipedia.org This mechanism is distinct from the direct SNAr pathway. For substituted nitropyrazoles, this pathway can be initiated by the attack of a strong nucleophile.

Research on 1,4-dinitropyrazoles reacting with arylhydrazines has proposed an ANRORC mechanism. researchgate.net The reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines containing electron-withdrawing groups yielded 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. However, reactions with phenylhydrazine (B124118) itself or derivatives with electron-donating groups resulted in a mixture of two regioisomers, 1-Aryl-3-methyl-4-nitro-1H-pyrazoles and 1-Aryl-5-methyl-4-nitro-1H-pyrazoles. researchgate.net This outcome suggests a complex mechanism involving the addition of the nucleophile, opening of the pyrazole ring, and subsequent ring closure that allows for scrambling of the substituent positions. researchgate.netnih.gov Although not directly studied for this compound, its structural similarity to other nitropyrazoles suggests it could potentially undergo ANRORC-type transformations with specific, highly reactive nucleophiles.

Ring Opening/Ring Closure (RORC) reactions are a broader class of transformations that can lead to the formation of new heterocyclic structures. researchgate.net In some cases, a nucleophile can attack a position on the pyrazole ring, inducing a ring-opening event, which is then followed by a new cyclization step to form a different heterocyclic system.

For example, the reaction of 4-chloro-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with binucleophiles like hydrazine hydrate resulted in the opening of the α-pyrone ring followed by ring closure to yield a pyrazolone derivative. researchgate.net Similarly, 5-azidopyrazoles are known to undergo ring-opening processes upon heating, with the loss of nitrogen and formation of a cyano group. mdpi.com This indicates that the pyrazole ring, especially when activated by substituents like nitro and azido groups, is not inert and can participate in ring transformation reactions. preprints.orgmdpi.com These transformations often lead to the synthesis of novel, complex heterocyclic frameworks that would be difficult to access through other synthetic routes.

Electrophilic Attack and C4 Reactivity in Substituted Pyrazoles

While the electron-withdrawing nitro group in this compound deactivates the ring towards electrophilic substitution, it is important to understand the inherent reactivity of the pyrazole C4 position. In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.comrrbdavc.org This is because the resonance structures place the highest electron density on this carbon. quora.com

Common electrophilic substitution reactions on the pyrazole ring, such as halogenation, nitration, and sulfonation, predominantly occur at the C4 position. scribd.comencyclopedia.pub

Table of Typical Electrophilic Substitution Reactions at C4 of Pyrazole:

| Reaction | Reagents | Electrophile | Product |

|---|---|---|---|

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | 4-Nitropyrazole |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Pyrazole-4-sulfonic acid |

| Bromination | Br₂ | Br⁺ | 4-Bromopyrazole |

However, in this compound, the C4 position is already substituted with a chlorine atom. Furthermore, the strong deactivating effect of the C3-nitro group would make any further electrophilic substitution on the ring highly unfavorable. The electron density of the entire ring system is significantly reduced, making it resistant to attack by electrophiles. Therefore, electrophilic attack is not a characteristic reaction of this particular compound. Instead, the reactivity is dominated by the nucleophilic substitution at the activated C4 position.

Functional Group Interconversions on the N1-Ethyl Moiety

The N1-ethyl group of this compound, while generally stable, can undergo specific functional group interconversions, although such transformations are less common compared to reactions involving the pyrazole ring itself. These reactions typically require harsh conditions or specific reagents to activate the relatively inert alkyl chain.

Oxidation:

Oxidation of the N1-ethyl group can lead to the formation of various functional groups. For instance, strong oxidizing agents can potentially oxidize the ethyl group to a hydroxyethyl (B10761427) or even a carboxylic acid moiety, although this may also affect other sensitive groups on the pyrazole ring. The electrochemical oxidation of N-(2-hydroxyethyl)pyrazoles to the corresponding pyrazole-1-acetic acids has been reported, suggesting a potential pathway for the functionalization of a modified N1-ethyl group. researchgate.net

Halogenation:

Direct halogenation of the N1-ethyl group is challenging due to the higher reactivity of the pyrazole ring. However, radical halogenation under specific conditions, such as using N-halosuccinimides (NXS) with a radical initiator, could potentially introduce a halogen atom onto the ethyl chain. researchgate.net This would then provide a handle for further nucleophilic substitution reactions.

Reduction:

The reduction of an N-alkyl group is not a typical transformation. However, if the ethyl group were modified to contain an unsaturated bond or a carbonyl group, standard reduction methods could be employed.

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | 1-(1-hydroxyethyl)-4-chloro-3-nitro-1H-pyrazole, 1-(carboxy)-4-chloro-3-nitro-1H-pyrazole | Ring oxidation is a potential side reaction. |

| Halogenation | N-Halosuccinimide (NBS, NCS), radical initiator (e.g., AIBN), heat or UV light | 4-chloro-1-(1-haloethyl)-3-nitro-1H-pyrazole, 4-chloro-1-(2-haloethyl)-3-nitro-1H-pyrazole | Ring halogenation at available positions might compete. |

Role as a Synthetic Intermediate for Complex Heterocyclic Systems

The substituted pyrazole, this compound, serves as a versatile building block for the synthesis of more complex fused heterocyclic systems. The presence of multiple reactive sites—the chloro group, the nitro group, and the activated pyrazole ring—allows for a variety of cyclocondensation reactions. These reactions are crucial in medicinal chemistry for the generation of novel scaffolds with potential biological activities.

The general strategy involves the reaction of the pyrazole derivative with a bifunctional nucleophile, leading to the formation of a new ring fused to the pyrazole core. The chloro and nitro groups play a pivotal role in these transformations, often acting as leaving groups or directing the regioselectivity of the cyclization.

For instance, the chloro group at the C4 position is susceptible to nucleophilic substitution, which can be the initial step in a ring-closing reaction. The nitro group, being a strong electron-withdrawing group, activates the pyrazole ring towards nucleophilic attack and can also be a leaving group in certain nucleophilic aromatic substitution reactions (SNAr). Furthermore, the nitro group can be reduced to an amino group, which can then participate in subsequent cyclization reactions.

Commonly synthesized fused heterocyclic systems from substituted pyrazoles include pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyridazines.

Synthesis of Pyrazolo[3,4-b]pyridines:

The synthesis of the pyrazolo[3,4-b]pyridine scaffold can be achieved by reacting a 4-halo-3-nitropyrazole with a suitable three-carbon synthon. For example, a reaction with a 1,3-dicarbonyl compound or its equivalent in the presence of a base could lead to the formation of the fused pyridine (B92270) ring. The reaction likely proceeds through an initial nucleophilic attack from the enolate of the dicarbonyl compound at the C4 position, followed by intramolecular cyclization and dehydration.

Synthesis of Pyrazolo[1,5-a]pyrimidines:

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles. Their synthesis can be envisioned starting from an aminopyrazole derivative. Although this compound does not possess an amino group, the reduction of the C3-nitro group would yield the corresponding 3-aminopyrazole (B16455). This intermediate could then react with a 1,3-dielectrophile, such as a β-diketone or an α,β-unsaturated ketone, to construct the fused pyrimidine (B1678525) ring.

Synthesis of Pyrazolo[3,4-d]pyridazines:

The construction of the pyrazolo[3,4-d]pyridazine system would typically involve the reaction of a pyrazole derivative bearing two adjacent functional groups that can react with a hydrazine derivative. Starting from this compound, one could envision a pathway where the nitro group is first reduced to an amino group, and then the resulting 3-amino-4-chloropyrazole is further functionalized at the C4 position before cyclization with hydrazine.

| Fused Heterocyclic System | General Precursor(s) from this compound | Key Reaction Type(s) |

| Pyrazolo[3,4-b]pyridines | This compound and a 1,3-dicarbonyl compound | Nucleophilic Aromatic Substitution, Cyclocondensation |

| Pyrazolo[1,5-a]pyrimidines | 3-amino-4-chloro-1-ethyl-1H-pyrazole (from reduction of the nitro group) and a 1,3-dielectrophile | Reduction, Cyclocondensation |

| Pyrazolo[3,4-d]pyridazines | Functionalized 3-amino-4-substituted-1-ethyl-1H-pyrazole and hydrazine | Multi-step synthesis involving reduction, functionalization, and cyclization |

The specific reaction conditions, such as the choice of solvent, base, and temperature, would be critical in controlling the outcome and yield of these cyclization reactions. The development of efficient synthetic routes to these complex heterocyclic systems from readily available starting materials like this compound is an active area of research in organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For the target pyrazole (B372694) derivative, ¹H and ¹³C NMR are fundamental for structural verification, while 2D NMR techniques offer unambiguous connectivity assignments.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the single proton on the pyrazole ring (H-5) and the protons of the N-ethyl group.

Pyrazole Ring Proton (H-5): This proton is attached to a carbon adjacent to a nitrogen atom and is influenced by the electron-withdrawing effects of the nitro and chloro groups. Its signal is expected to appear in the downfield region of the spectrum. For comparison, the H-5 proton in similar 1-substituted pyrazoles resonates significantly downfield. nih.gov

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene protons, being directly attached to the nitrogen atom of the pyrazole ring, will be deshielded and appear further downfield than the methyl protons.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all carbon atoms in the molecule. The positions of the signals are heavily influenced by the substituents on the pyrazole ring.

Pyrazole Ring Carbons (C-3, C-4, C-5): The C-3 carbon, bonded to the electron-withdrawing nitro group, is expected to be significantly deshielded and appear at a high chemical shift. researchgate.net The C-4 carbon, bearing the chloro substituent, will also be shifted downfield. The C-5 carbon, bonded to the remaining ring proton, will appear at a chemical shift typical for substituted pyrazoles. Studies on C-nitropyrazoles have shown that the chemical shifts of ring carbons are diagnostic of the substituent positions. researchgate.net

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon, directly attached to the N-1 atom, will resonate at a higher chemical shift compared to the terminal methyl carbon due to the inductive effect of the nitrogen atom.

The anticipated chemical shifts, based on data from analogous structures, are summarized in the interactive table below. rsc.orgmdpi.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| H-5 | ¹H | ~8.0 - 8.5 | Singlet (s) | Deshielded due to ring electronics and adjacent heteroatom. |

| N-CH₂ | ¹H | ~4.2 - 4.5 | Quartet (q) | Coupled to -CH₃ protons. Deshielded by N-1. |

| N-CH₂-CH₃ | ¹H | ~1.4 - 1.6 | Triplet (t) | Coupled to -CH₂ protons. |

| C-3 | ¹³C | ~150 - 155 | - | Attached to the electron-withdrawing NO₂ group. |

| C-4 | ¹³C | ~115 - 125 | - | Attached to the chlorine atom. |

| C-5 | ¹³C | ~130 - 135 | - | The only carbon bearing a hydrogen atom on the ring. |

| N-CH₂ | ¹³C | ~45 - 50 | - | Deshielded by direct attachment to nitrogen. |

| N-CH₂-CH₃ | ¹³C | ~14 - 16 | - | Typical range for a terminal methyl group. |

While 1D NMR provides information about the types and electronic environments of nuclei, 2D NMR experiments are crucial for unambiguously determining the molecular structure by revealing scalar (through-bond) and dipolar (through-space) couplings between nuclei. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the directly attached carbon atoms. It would be used to definitively assign the H-5 signal to the C-5 carbon and the methylene and methyl proton signals to their respective carbon atoms in the ethyl group.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful tools for structural elucidation, as it reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). For this compound, key HMBC correlations would include:

A correlation between the H-5 proton and the C-3 and C-4 carbons, confirming their positions relative to C-5.

Correlations from the N-CH₂ protons to the C-5 and C-3 carbons of the pyrazole ring, which confirms the point of attachment of the ethyl group at the N-1 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space. A key NOESY correlation would be observed between the N-CH₂ protons of the ethyl group and the H-5 proton of the pyrazole ring, providing further evidence for the 1,5-relationship of these groups and confirming the regiochemistry of the N-alkylation. mdpi.com

Prototropic tautomerism is a significant phenomenon in many heterocyclic systems, including pyrazoles. beilstein-journals.org It typically involves the migration of a proton between two or more sites, such as the two nitrogen atoms in the pyrazole ring (annular tautomerism). fu-berlin.de However, in the case of this compound, the presence of the ethyl group at the N-1 position "fixes" the structure and prevents annular tautomerism. nih.govresearchgate.net The N-1 nitrogen is sp²-hybridized and part of a stable N-alkyl bond, precluding the possibility of a proton shift to the N-2 position.

While the target molecule itself is not tautomeric, it is important to note that NMR spectroscopy is the primary technique for studying such equilibria in N-unsubstituted pyrazoles. fu-berlin.de In these cases, depending on factors like temperature, solvent, and the nature of substituents, the proton exchange between N-1 and N-2 can be slow on the NMR timescale, allowing for the observation of distinct signals for both tautomers. By integrating these signals, the equilibrium constant can be determined directly. fu-berlin.de

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. msu.edu The resulting spectrum provides a characteristic "fingerprint" of the molecule and is particularly useful for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to be dominated by characteristic absorption bands corresponding to the vibrational modes of its key functional groups.

Nitro Group (NO₂): The nitro group gives rise to two strong and easily identifiable stretching vibrations:

Asymmetric Stretch (νas): This typically appears in the range of 1560-1500 cm⁻¹. fiveable.meresearchgate.net Conjugation with the pyrazole ring can lower this frequency.

Symmetric Stretch (νs): This is found at a lower frequency, generally between 1360-1310 cm⁻¹. fiveable.meresearchgate.net The presence of these two strong bands is a definitive indicator of the nitro group.

Chloro Group (C-Cl): The stretching vibration of the carbon-chlorine bond (νC-Cl) in aromatic and heteroaromatic systems typically appears as a strong band in the fingerprint region, broadly between 850-550 cm⁻¹. libretexts.org The exact position can be influenced by the substitution pattern on the pyrazole ring.

Other expected bands include C-H stretching from the ethyl group and the pyrazole ring (around 3100-2850 cm⁻¹), C-H bending vibrations, and various ring stretching and deformation modes (typically 1600-1400 cm⁻¹). vscht.cz

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1560 - 1500 | Strong |

| -NO₂ | Symmetric Stretch | 1360 - 1310 | Strong |

| C-Cl | Stretch | 850 - 550 | Strong |

| Pyrazole Ring | C=N, C=C Stretch | 1600 - 1400 | Medium-Variable |

| Ethyl C-H | Stretch | 3000 - 2850 | Medium |

IR spectroscopy is highly sensitive to changes in the molecular environment, including the formation of intermolecular interactions. While this compound lacks strong hydrogen bond donors like O-H or N-H groups, weaker interactions can still occur. These can include dipole-dipole interactions and potential weak C-H···O hydrogen bonds between the C-H bonds of one molecule and the electronegative oxygen atoms of the nitro group on a neighboring molecule. mdpi.comnih.gov

The formation of such interactions in the solid state or in concentrated solutions can lead to subtle but measurable changes in the IR spectrum. For instance, the frequencies of the NO₂ stretching vibrations can shift to lower wavenumbers (a red shift) upon engagement in intermolecular bonding. mdpi.com Furthermore, the C-H stretching or bending modes involved in weak hydrogen bonding may also exhibit small shifts or changes in band shape. The presence of a highly polar nitro group can significantly influence the crystal packing and lead to intermolecular interactions that stabilize the solid-state structure. mdpi.comresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide valuable information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound, the molecular formula is C5H6ClN3O2. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The theoretical exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ¹⁶O). By comparing the experimentally measured mass of the molecular ion (or its common adducts like [M+H]⁺) to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm).

| Ion/Adduct | Molecular Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₅H₆³⁵ClN₃O₂ | 175.01485 |

| [M+H]⁺ | C₅H₇³⁵ClN₃O₂ | 176.02213 |

| [M+Na]⁺ | C₅H₆³⁵ClN₃NaO₂ | 198.00407 |

Fragmentation Pattern Analysis for Detailed Structural Confirmation

In mass spectrometry, particularly under electron impact (EI) ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is characteristic of the molecule's structure and serves as a molecular fingerprint. The fragmentation of N-substituted pyrazoles is influenced by the nature and position of the substituents on the pyrazole ring. rsc.orgresearchgate.net

For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of the Ethyl Group: A common initial fragmentation step for N-ethyl compounds is the cleavage of the ethyl group, leading to the loss of an ethene molecule (C₂H₄) via a rearrangement, or the loss of an ethyl radical (•C₂H₅).

Loss of the Nitro Group: Aromatic and heteroaromatic nitro compounds frequently lose the nitro group (•NO₂) or a neutral nitric oxide molecule (•NO) followed by a carbonyl group (CO). researchgate.net

Loss of Chlorine: The cleavage of the carbon-chlorine bond can result in the loss of a chlorine radical (•Cl).

Ring Cleavage: Subsequent fragmentation can involve the breakdown of the pyrazole ring itself, often initiated by the cleavage of the weak N-N bond, a process that is somewhat suppressed in N-substituted pyrazoles. rsc.org

These fragmentation pathways provide evidence that confirms the connectivity of the atoms and the presence of the specific functional groups (ethyl, chloro, nitro) attached to the pyrazole core.

| Plausible Fragment Ion | Proposed Neutral Loss | Fragment m/z (for ³⁵Cl) |

|---|---|---|

| [M - C₂H₄]⁺• | Ethene (C₂H₄) | 147 |

| [M - NO₂]⁺ | Nitrogen Dioxide (NO₂) | 129 |

| [M - Cl]⁺ | Chlorine (Cl) | 140 |

| [M - C₂H₄ - NO]⁺ | Ethene (C₂H₄) and Nitric Oxide (NO) | 117 |

X-ray Crystallography for Solid-State Structure Determination

Crystal System and Packing Analysis

Substituted pyrazole derivatives have been observed to crystallize in various systems, most commonly monoclinic and orthorhombic. nih.govresearchgate.net The way these molecules pack in the solid state is governed by a balance of intermolecular forces seeking to achieve the most stable, dense arrangement.

The packing motif for this compound would likely involve a layered or herringbone structure. nih.govmdpi.com The relatively planar pyrazole rings may arrange in stacks or sheets, influenced by the steric bulk of the ethyl, chloro, and nitro substituents. The packing efficiency and crystal density are significantly affected by the nature and position of these groups. For instance, nitro groups are known to contribute to denser crystal packing in energetic materials. mdpi.com

Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The supramolecular architecture of the crystal is dictated by intermolecular interactions. In the case of this compound, several types of non-covalent interactions are expected:

Hydrogen Bonding: Since this molecule lacks a traditional hydrogen bond donor like an N-H or O-H group, classical hydrogen bonding is not anticipated. However, weak C-H···O and C-H···N hydrogen bonds are likely to be present, where hydrogen atoms from the ethyl group or the pyrazole ring interact with the oxygen atoms of the nitro group or the nitrogen atoms of an adjacent pyrazole ring. nih.gov These interactions play a crucial role in stabilizing the crystal lattice.

Halogen Bonding: The chlorine atom on the pyrazole ring can act as a halogen bond donor, interacting with a Lewis basic site on a neighboring molecule, such as the oxygen atoms of the nitro group or the pyrazole ring's nitrogen atom. This type of directional interaction can significantly influence the crystal packing.

The combination of these varied intermolecular forces would create a complex and stable three-dimensional network in the solid state.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. Through DFT, various properties of a molecule can be calculated, providing deep insights into its behavior.

Optimization of Ground State Geometries and Conformational Preferences

This subsection would typically detail the most stable three-dimensional arrangement of the atoms in the 4-chloro-1-ethyl-3-nitro-1H-pyrazole molecule. The process involves using DFT calculations to find the geometry with the lowest possible energy, which corresponds to the most stable conformation. This analysis would provide precise information on bond lengths, bond angles, and dihedral angles. However, no specific studies containing this information for the target molecule were found.

HOMO-LUMO Orbital Analysis and Frontier Molecular Orbitals (FMOs)

An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A detailed study would present the energies of these orbitals and visualize their spatial distribution. This information is currently not available for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution, where different colors denote areas of varying electrostatic potential. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. No MEP analysis for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. This analysis can offer insights into the stability arising from these interactions. Specific NBO analysis data for this compound is not documented in the available literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the excited states of molecules and predict their electronic absorption spectra.

Theoretical UV-Vis Absorption Spectra Prediction

TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule by calculating the energies of its electronic transitions. This theoretical spectrum can then be compared with experimental data to aid in the identification and characterization of the compound. There are no published theoretical UV-Vis absorption spectra for this compound based on TD-DFT calculations.

Impact of Exchange-Correlation Functionals on Spectroscopic Predictions

In the realm of computational chemistry, Density Functional Theory (DFT) stands as a powerful tool for predicting the spectroscopic properties of molecules. The accuracy of these predictions, however, is critically dependent on the choice of the exchange-correlation (XC) functional. Different functionals can yield varying degrees of accuracy for properties such as nuclear magnetic resonance (NMR) chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). rsc.orgnih.gov

For pyrazole (B372694) derivatives, studies have shown that hybrid functionals, such as the widely used B3LYP, often provide a good balance between computational cost and accuracy for ground-state geometries and vibrational spectra. nih.gov For instance, the structural and spectroscopic data of pyrazole and 3,5-dimethyl pyrazole calculated using the B3LYP method with a 6-311+G** basis set have shown excellent agreement with experimental FTIR and FT-Raman spectra. nih.gov However, for more complex properties like excited states or charge-transfer phenomena, other functionals, including long-range corrected (e.g., CAM-B3LYP) or highly parameterized functionals (e.g., M06-2X), may offer superior performance. mdpi.comrsc.org The selection of an appropriate functional is therefore a crucial step in obtaining reliable spectroscopic predictions, often involving benchmarking against experimental data or higher-level computational methods. rsc.orgmdpi.com

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazole Derivative using the B3LYP Functional Data conceptualized from findings on pyrazole derivatives.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3140 | 3145 |

| C-H Stretch | 3080 | 3088 |

| C=N Stretch | 1530 | 1525 |

| Ring Breathing | 1020 | 1015 |

Computational Insights into Tautomerism and Proton Transfer in Pyrazoles

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two annular nitrogen atoms. nih.gov This process is crucial as the tautomeric form of a molecule dictates its chemical reactivity and biological interactions. It is important to note that for N1-substituted compounds like this compound, this annular tautomerism is blocked. However, understanding the computational approaches to study this phenomenon in the parent pyrazole ring system is essential. rsc.orgresearchgate.net

Energetic Landscape of Tautomeric Forms

Computational chemistry provides a powerful lens through which to view the energetic landscape of tautomerism. By employing methods like DFT (e.g., B3LYP) and high-level ab initio calculations (e.g., CCSD), researchers can accurately determine the relative energies of different tautomeric forms. researchgate.netnih.gov These calculations reveal which tautomer is more stable and by how much energy. Studies on 3- and 5-hydroxypyrazole, for example, have shown that the relative stability of tautomers is highly dependent on the environment, with solvation significantly influencing the energetic balance. researchgate.netnih.gov The inclusion of solvent effects, often through Polarizable Continuum Models (PCM), is therefore critical for accurately predicting tautomeric equilibria in solution. nih.govscispace.com Calculations can also elucidate the role of substituents; electron-withdrawing groups, for instance, can favor the stability of one tautomer over another. researchgate.net

Proton Transfer Pathways and Activation Energies

Beyond the relative stability of tautomers, computational methods can elucidate the pathways and energy barriers associated with the proton transfer process. rsc.org The transition state for the 1,2-proton transfer can be located, and its energy determines the activation energy of the tautomerization reaction. ias.ac.in

Computational studies have explored various mechanisms for proton transfer:

Direct Intramolecular Transfer: This pathway typically involves a high activation energy barrier, often in the range of 45-54 kcal/mol, making it less favorable in many conditions. ias.ac.inias.ac.inresearchgate.net

Intermolecular Transfer (Dimer): Pyrazoles can form hydrogen-bonded dimers, facilitating a double proton transfer with a significantly lower activation barrier (around 17-19 kcal/mol). ias.ac.inias.ac.in

Solvent-Assisted Transfer: Molecules like water or ammonia (B1221849) can act as a bridge, creating a shuttle mechanism for the proton. The inclusion of a single water molecule can dramatically reduce the activation energy barrier for proton transfer compared to the direct pathway. nih.govias.ac.inias.ac.in

Table 2: Calculated Activation Energies (kcal/mol) for Pyrazole Proton Transfer via Different Pathways Data compiled from studies on substituted pyrazoles. ias.ac.inias.ac.inresearchgate.net

| Transfer Pathway | Method | Activation Energy (kcal/mol) |

|---|---|---|

| Direct Intramolecular | B3LYP | 45.7 - 51.6 |

| Direct Intramolecular | MP2 | 49.4 - 54.0 |

| Double Proton Transfer (Dimer) | B3LYP | 17.0 - 17.8 |

| Water-Assisted | MP2 | 26.6 - 31.8 |

| Ammonia-Assisted | MP2 | 17.3 - 22.5 |

Advanced Computational Methods for Reaction Mechanism Elucidation

Modern computational chemistry offers sophisticated tools to unravel complex organic reaction mechanisms, providing details that are often inaccessible through experimental means alone. mdpi.com For pyrazole chemistry, these methods are used to predict reactivity, understand regioselectivity, and map out entire reaction energy profiles.

Transition State Analysis for Nucleophilic and Electrophilic Reactions

The pyrazole ring possesses distinct regions of reactivity: the C4 position is generally susceptible to electrophilic attack, while the C3 and C5 positions are more prone to nucleophilic attack. nih.govresearchgate.net Transition state theory, combined with computational methods, is instrumental in explaining and predicting the outcomes of these reactions.

By calculating the structures and energies of transition states for different possible reaction pathways, chemists can determine which path is kinetically favored (i.e., has the lowest activation energy). mdpi.com For example, in electrophilic substitution reactions on the pyrazole ring, calculations show that the intermediate formed by attack at the C4 position is significantly more stable than the intermediates formed from attack at C3 or C5. rrbdavc.org This difference in stability is reflected in the corresponding transition state energies, thus explaining the observed C4 regioselectivity. Similarly, for nucleophilic reactions, transition state analysis can predict whether a substituent at C3 or C5 is more likely to be displaced. researchgate.net

Computational Modeling of ANRORC Pathways

The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism is a fascinating pathway in heterocyclic chemistry. One classic example involving pyrazoles is their synthesis from the reaction of pyrimidines with hydrazine (B178648). rrbdavc.org This multi-step process involves the initial nucleophilic addition of hydrazine to the pyrimidine (B1678525) ring, followed by the opening of the pyrimidine ring, and subsequent ring closure to form the new pyrazole ring.

Computational modeling is uniquely suited to investigate such intricate reaction cascades. By mapping the potential energy surface, researchers can identify all intermediates and transition states along the ANRORC pathway. rrbdavc.org This allows for a step-by-step validation of the proposed mechanism, providing energetic data for each transformation and confirming the feasibility of the entire sequence. Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes based on a fundamental understanding of the reaction mechanism.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Following a comprehensive review of available scientific literature, no specific studies detailing the Hirshfeld surface analysis and two-dimensional fingerprint plots for the compound this compound were identified. While computational and crystallographic studies, including Hirshfeld surface analysis, are common for characterizing intermolecular interactions in novel compounds, published research focusing on this particular pyrazole derivative does not appear to be available.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates three-dimensional surfaces color-coded to highlight different types of interactions and their relative strengths.

Although no specific data for this compound could be retrieved, the scientific community actively employs these methods to understand the supramolecular chemistry of related heterocyclic compounds. Such analyses provide valuable insights into the packing motifs, stability, and physicochemical properties of crystalline materials. The application of these theoretical and computational tools to this compound would require future crystallographic or computational investigation.

Electronic and Steric Effects of Substituents on Pyrazole Core Reactivity

Inductive Effects of the 4-Chloro and 3-Nitro Groups on Ring Electron Density

The 4-chloro and 3-nitro groups are potent electron-withdrawing groups that significantly decrease the electron density of the pyrazole (B372694) ring through inductive effects. numberanalytics.com The high electronegativity of the chlorine atom and the nitrogen and oxygen atoms of the nitro group pulls electron density away from the pyrazole core via the sigma bonds. numberanalytics.com This electron withdrawal is a key factor in deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution. numberanalytics.comlibretexts.org

Specifically, the nitro group at the C3 position and the chloro group at the C4 position exert a strong -I effect, making the carbon atoms of the pyrazole ring more electrophilic. This reduction in electron density is not uniform and is most pronounced at the carbon atoms to which these substituents are attached and, to a lesser extent, the adjacent atoms.

Resonance Effects and π-Electron Delocalization within the Heterocycle

Beyond inductive effects, the 3-nitro group also exerts a powerful electron-withdrawing resonance effect (-R effect). researchgate.net The nitro group can delocalize the π-electrons from the pyrazole ring onto its oxygen atoms, as depicted in various resonance structures. libretexts.org This delocalization further diminishes the electron density within the heterocyclic ring, particularly at the ortho and para positions relative to the nitro group. researchgate.net

The interplay of inductive and resonance effects can be summarized in the following table:

| Substituent | Inductive Effect (-I) | Resonance Effect (-R) | Overall Electronic Effect |

| 4-Chloro | Strong | Weak | Electron-withdrawing |

| 3-Nitro | Strong | Strong | Strongly electron-withdrawing |

Influence of the N1-Ethyl Group on Pyrazole Ring Reactivity and Regioselectivity

The N1-ethyl group primarily influences the pyrazole ring's reactivity and regioselectivity through steric hindrance and a modest electron-donating inductive effect (+I effect). The ethyl group can sterically hinder the approach of reagents to the adjacent N2 and C5 positions. This steric effect can play a significant role in directing the outcome of substitution reactions, favoring attack at less hindered positions.

Electronically, the ethyl group is weakly electron-donating, which slightly counteracts the powerful electron-withdrawing effects of the chloro and nitro groups. However, this effect is generally considered minor compared to the deactivating influence of the other substituents. The primary role of the N-alkylation is often to direct the regioselectivity of further substitutions. researchgate.net

Combined Substituent Effects on the Acidity and Basicity of Pyrazole Nitrogen Atoms

The combined electronic effects of the 4-chloro, 3-nitro, and 1-ethyl groups significantly impact the acidity and basicity of the pyrazole nitrogen atoms. The unsubstituted pyrazole is amphoteric, meaning it can act as both an acid and a base. nih.gov

The strong electron-withdrawing nature of the 4-chloro and 3-nitro groups substantially decreases the basicity of the N2 nitrogen atom. nih.gov The lone pair of electrons on the N2 atom is less available for protonation due to the reduced electron density of the ring. Conversely, the acidity of the pyrazole ring (if it were N-unsubstituted) would be increased by these electron-withdrawing groups. nih.gov

The N1-ethyl group prevents the N1 nitrogen from acting as a proton donor. Its presence also influences the basicity of the N2 atom, although this effect is secondary to the powerful deactivating effects of the nitro and chloro groups. Theoretical studies have shown that the basicity of N-alkyl-nitrotriazoles is dependent on the location of the substituent on the ring nitrogen atoms. mdpi.com

Directed Reactivity and Selectivity in Electrophilic and Nucleophilic Substitutions Induced by Substituents

The substituents on the 4-chloro-1-ethyl-3-nitro-1H-pyrazole ring direct the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The pyrazole ring in this compound is strongly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the nitro and chloro groups. numberanalytics.com If a reaction were to occur under harsh conditions, the directing effects of the existing substituents would come into play. However, such reactions are generally unfavorable.

Nucleophilic Aromatic Substitution (SNAr): The pyrazole ring is highly activated for nucleophilic aromatic substitution. libretexts.org The electron-withdrawing nitro and chloro groups stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. nih.govresearchgate.net

The chlorine atom at the C4 position is a good leaving group and its departure is facilitated by the presence of the nitro group at the C3 position, which can stabilize the intermediate through resonance. libretexts.org Therefore, nucleophilic attack is highly favored at the C4 position, leading to the displacement of the chloride ion. The presence of electron-withdrawing groups is crucial for the reaction to proceed. nih.gov

The following table summarizes the directing effects of the substituents:

| Reaction Type | Reactivity | Preferred Position of Attack |

| Electrophilic Substitution | Highly Deactivated | Unfavorable |

| Nucleophilic Substitution | Highly Activated | C4 |

Future Research Trajectories and Broader Academic Impact

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Future research will likely focus on developing more efficient and environmentally benign methods for synthesizing 4-chloro-1-ethyl-3-nitro-1H-pyrazole. The principles of green chemistry, particularly atom economy, which maximizes the incorporation of reactant atoms into the final product, will be central to these efforts. researchgate.netresearchgate.net Traditional synthetic methods for pyrazoles can sometimes involve multi-step processes with harsh reagents and the generation of significant waste.

Key areas for development include:

One-Pot, Multi-Component Reactions: Designing syntheses where multiple starting materials react in a single vessel to form the target compound can significantly improve efficiency and reduce waste. tandfonline.comtandfonline.com Aqueous-based methods are particularly attractive for their environmental benefits. thieme-connect.com

Catalyst-Free and Solvent-Free Conditions: Exploring reactions that proceed efficiently without the need for catalysts or hazardous organic solvents is a major goal in sustainable chemistry. researchgate.net

These advancements would not only make the production of this compound more sustainable but also contribute valuable methodologies to the broader field of organic synthesis. thieme-connect.com

Exploration of Unconventional Reactivity Pathways for Diversification

The functional groups present on the this compound ring offer numerous opportunities for exploring novel reactivity and creating a diverse library of derivatives. The pyrazole (B372694) core is a versatile scaffold in organic synthesis. nih.govencyclopedia.pub

Future research could investigate:

Cross-Coupling Reactions: The chloro group at the 4-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This would allow for the introduction of a wide variety of carbon-based substituents, leading to novel and complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group can activate the pyrazole ring for SNAr reactions, potentially enabling the displacement of the chlorine atom with various nucleophiles (e.g., amines, alkoxides, thiols).

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which is a versatile functional group for further derivatization. This new amino group could be acylated, alkylated, or used as a directing group for subsequent reactions, opening up pathways to fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. researchgate.net

Reactions involving the Pyrazole Ring Nitrogens: The sp²-hybridized nitrogen at the N2 position is basic and can react with electrophiles, while deprotonation at the N1 position (in related non-alkylated pyrazoles) can generate a nucleophilic anion. nih.gov Although the N1 position in the target molecule is blocked by an ethyl group, the reactivity of the N2 nitrogen remains an avenue for exploration.

Advanced Computational Modeling for Predictive Chemical Synthesis and Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the behavior of molecules. nih.govresearchgate.net Applying advanced computational modeling to this compound can provide deep insights into its properties and guide experimental work.

Potential areas of computational study include:

Geometric and Electronic Structure Optimization: DFT calculations can determine the most stable three-dimensional structure of the molecule and provide information on bond lengths and angles. nih.govresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict the molecule's reactivity towards electrophiles and nucleophiles, respectively. researchgate.netresearchgate.net This can help in designing new reactions and understanding their mechanisms.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net This is crucial for predicting sites of reaction.

Reaction Pathway Modeling: Computational modeling can be used to simulate potential reaction pathways, calculate activation energies, and predict the feasibility and regioselectivity of different synthetic transformations. This predictive power can save significant time and resources in the laboratory by focusing on the most promising synthetic routes. researchgate.net

The following table summarizes key quantum chemical descriptors that can be calculated using DFT to predict reactivity.

| Descriptor | Symbol | Significance in Predicting Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability; higher values suggest greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | ΔE | A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. |

| Chemical Potential | µ | Measures the escaping tendency of electrons from a system. |

| Global Hardness | η | Measures the resistance to change in electron distribution. |

| Electrophilicity Index | ω | Quantifies the global electrophilic nature of a compound. |

This table is a representation of data that can be generated through DFT calculations for this compound to guide synthetic design.

Integration of this compound into Novel Chemical Methodologies and Reagent Design

Given its specific functionalization, this compound can serve as a valuable building block in the synthesis of more complex molecules. Pyrazoles are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. nih.govnih.gov

Future applications in this area may include:

Scaffold for Medicinal Chemistry: The compound can be used as a starting point for the synthesis of new compounds to be screened for various biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. nih.gov

Precursor to Fused Heterocyclic Systems: As mentioned, modification of the functional groups can lead to the synthesis of fused bicyclic systems, which are of great interest in materials science and medicinal chemistry. researchgate.net

Development of Novel Ligands: Pyrazole derivatives are frequently used as ligands in coordination chemistry. nih.gov The specific electronic and steric properties of derivatives of this compound could lead to the development of new ligands for catalysis or metal-organic frameworks (MOFs).

Contributions to Fundamental Heterocyclic Chemistry Theory and Structure-Reactivity Relationships

A detailed study of this compound can provide valuable data for the broader understanding of heterocyclic chemistry. The interplay of the substituents' electronic effects on the pyrazole ring is of fundamental interest. numberanalytics.com

Key research questions include:

Regioselectivity of Reactions: How do these substituents direct incoming reagents in electrophilic or nucleophilic substitution reactions? Understanding these directing effects is crucial for synthetic planning. researchgate.net

Quantitative Structure-Activity Relationships (QSAR): By synthesizing a library of derivatives and evaluating their properties (e.g., reactivity, biological activity), researchers can develop QSAR models. These models correlate chemical structure with specific outcomes, contributing to the rational design of new molecules with desired properties.

The systematic investigation of this molecule will enhance the predictive power of structure-reactivity theories for substituted five-membered heterocyclic systems. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 4-chloro-1-ethyl-3-nitro-1H-pyrazole in heterocyclic chemistry?

- Methodological Answer : The compound is typically synthesized via electrophilic substitution or condensation reactions. For example, Mannich reactions using diazacrown ethers (e.g., N,N′-bis(methoxymethyl)diaza-18-crown-6) can yield substituted pyrazoles with high efficiency (~98% yield) by introducing functional groups at specific positions . Alternative routes include refluxing intermediates (e.g., ethyl 3-phenyl-1H-pyrazole-5-carboxylate) with halogenated reagents in acetonitrile, followed by purification via column chromatography on silica gel .

Q. What purification techniques are recommended for isolating this compound?